3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines generally interact with their targets to exert their effects
Biochemical Pathways
It’s known that pyrido[2,3-d]pyrimidines can affect a variety of biological pathways due to their broad spectrum of activities .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . The compound was synthesized using an optimized method involving solvents, catalysts, and microwave irradiation . .
Result of Action
The compound has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity . It has been shown to have a minimum inhibitory concentration (MIC) of 0.49–3.9 μg mL−1 for antibacterial activity and an MIC of 31.25 μg mL−1 for antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using sulfur to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent
Biology: Used in studies involving enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar core structure with variations in the position of functional groups.
Uniqueness
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of a chlorophenyl group and a sulfanylidene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-6-2-1-4-10(12)7-9-19-14(20)11-5-3-8-17-13(11)18-15(19)21/h1-6,8H,7,9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSWSOJYUWOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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